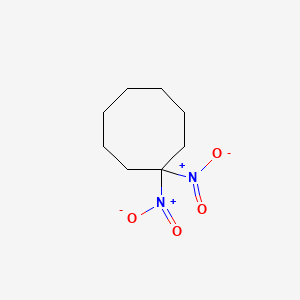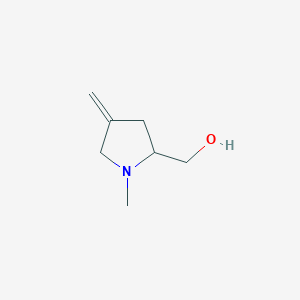
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry principles .
化学反应分析
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural properties make it a valuable tool for studying various biological processes and interactions.
Medicine: It is used in the development of drugs targeting specific proteins or pathways, contributing to the treatment of diseases.
Industry: The compound’s unique properties are leveraged in industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as proteins or enzymes. Docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The stereochemistry and spatial orientation of the substituents on the pyrrolidine ring play a crucial role in its biological activity.
相似化合物的比较
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological and chemical properties. The unique combination of the methyl and methylidene groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and activities.
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
(1-methyl-4-methylidenepyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3 |
InChI 键 |
RMBPMYJXKXVHSU-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=C)CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


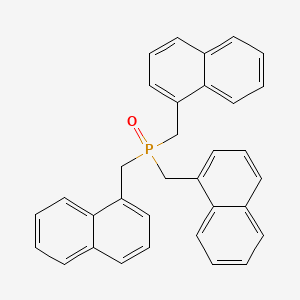

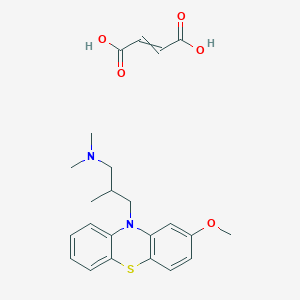
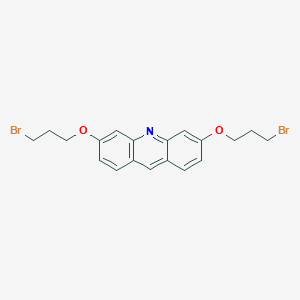
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
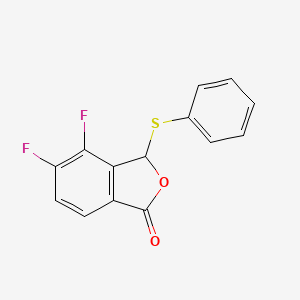
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
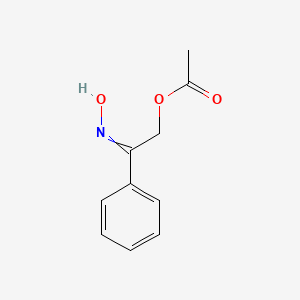
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
